methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate
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Overview
Description
Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-ethyl-4-nitro-2-thiophenecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: 5-ethyl-4-amino-2-thiophenecarboxaldehyde.
Reduction: Methyl 2-cyano-3-(5-ethyl-4-nitro(2-thienyl))propanoate.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The cyano group can also participate in nucleophilic addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-cyano-3-(5-methyl-4-nitro(2-thienyl))prop-2-enoate
- Methyl (2Z)-2-cyano-3-(5-ethyl-4-amino(2-thienyl))prop-2-enoate
- Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-furyl))prop-2-enoate
Uniqueness
Methyl (2Z)-2-cyano-3-(5-ethyl-4-nitro(2-thienyl))prop-2-enoate is unique due to the presence of both the nitro and cyano groups, which impart distinct chemical reactivity and potential biological activity. The thienyl ring also contributes to its unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(5-ethyl-4-nitrothiophen-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-3-10-9(13(15)16)5-8(18-10)4-7(6-12)11(14)17-2/h4-5H,3H2,1-2H3/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWJFXZAILXAI-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=C(C#N)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=C(/C#N)\C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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